5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2S/c1-3-4(7(12)13)10-6(14-3)5-8-2-9-11-5/h2H,1H3,(H,12,13)(H,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHNSBDEZYGUPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=NC=NN2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1553367-71-7 | |
| Record name | 5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemical Structure and Synthesis
5-Methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid features a thiazole ring fused with a triazole ring. The synthesis typically involves:
- Starting Materials : 5-methyl-1,3-thiazole-4-carboxylic acid and derivatives of 4H-1,2,4-triazol-3-yl.
- Reaction Conditions : The reaction is conducted under reflux conditions with catalysts such as palladium or copper to optimize yield and purity. Industrial production may utilize continuous flow reactors to enhance efficiency and consistency in product quality .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its efficacy against various bacterial strains suggests potential use in developing new antibiotics. The mechanism of action may involve disrupting the synthesis of microbial cell walls or interfering with metabolic pathways.
Antifungal Activity
The compound has demonstrated antifungal properties, making it a candidate for treating fungal infections. Studies have shown that it can inhibit the growth of common pathogenic fungi, which is crucial for developing antifungal medications .
Antiviral Effects
Preliminary studies suggest antiviral activity against specific viruses, positioning this compound as a potential lead in antiviral drug development. It may function by inhibiting viral replication or entry into host cells .
Pharmaceutical Applications
This compound serves as a valuable building block in synthesizing more complex pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity or target specificity for various diseases .
Agrochemicals
The compound's biological activity extends into agrochemicals, where it can be utilized as a fungicide or herbicide. Its ability to inhibit fungal pathogens can protect crops and improve agricultural yields .
Material Science
In material science, this compound is explored for its potential use in developing flame retardants and corrosion inhibitors due to its unique chemical properties. These applications can enhance the durability and safety of materials used in various industries .
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. It may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related thiazole- and triazole-containing carboxylic acid derivatives.
Table 1: Structural and Physicochemical Comparison
*logP values are predicted unless stated otherwise.
Key Comparisons
Structural Variations: The target compound uniquely combines a thiazole ring with a 1,2,4-triazole substituent, distinguishing it from analogs like the 1,2,3-triazole derivative (CAS 1210478-20-8) or the pyridine-substituted compound 7a . 5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid () replaces the triazole with a lipophilic 4-methylphenyl group, increasing its logP (3.13 vs. ~1.73 for the thiazol-2-yl analog), which could improve membrane permeability but reduce solubility .
Microwave-assisted synthesis () is an alternative for related triazole derivatives, offering faster reaction times .
Biological Activity :
- highlights that substituents on triazole-thiazole hybrids significantly impact bioactivity. For example, replacing a carboxyl group with a thioacetic acid moiety reduces antiradical activity . The target compound’s free carboxylic acid group may enhance binding to polar targets but could limit bioavailability.
Physicochemical Properties :
- The target compound’s molecular weight (205.18) is lower than phenyl- or thiophene-substituted analogs (e.g., 233.29 in ), suggesting better solubility. However, the absence of logP data limits direct comparisons.
Biological Activity
5-Methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Formula: C_6H_6N_4O_2S
Molecular Weight: 198.21 g/mol
CAS Number: Not specified in the sources.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes: The triazole moiety is known for its ability to inhibit enzymes critical for the survival of pathogens and cancer cells. For instance, triazole derivatives have been shown to inhibit the activity of certain kinases involved in cell division and proliferation .
- Antimicrobial Activity: Compounds containing thiazole and triazole rings exhibit antimicrobial properties by disrupting cellular functions in bacteria and fungi. This is often achieved through interference with nucleic acid synthesis or enzyme inhibition .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of thiazole compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For example:
- Cell Line Studies: In vitro studies using various cancer cell lines have demonstrated that this compound can significantly reduce cell viability and induce apoptosis at micromolar concentrations .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| DLD1 (Colon) | 15 | Induction of multipolar mitotic spindles |
| MCF7 (Breast) | 12 | Apoptosis via caspase activation |
Antimicrobial Activity
The compound has also shown promising results as an antimicrobial agent:
- Fungal Inhibition: Studies suggest that it effectively inhibits the growth of various fungal strains by targeting ergosterol biosynthesis, a critical component of fungal cell membranes .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 8 µg/mL |
| Aspergillus niger | 16 µg/mL |
Case Studies
- Diabetes Management: A derivative similar to this compound was tested for its effects on insulin sensitivity and lipid profiles in diabetic models. The study revealed significant improvements in glucose levels and lipid profiles after administration over four weeks .
- Cancer Treatment: A study involving the treatment of centrosome-amplified cancer cells demonstrated that this compound could induce multipolar mitotic spindles, leading to increased cell death in cancerous cells while sparing normal cells .
Preparation Methods
Cyclocondensation of α-Haloketones with Thiourea Derivatives
The thiazole ring system is typically constructed via Hantzsch-type cyclocondensation. Patent AU2009243401A1 demonstrates that reacting 4-bromo-3-oxopentanoic acid derivatives with thiourea analogues generates the thiazole-4-carboxylic acid backbone. For this target compound, the process involves:
- Bromination of methyl 3-oxopentanoate using bromine in acetic acid to yield methyl 4-bromo-3-oxopentanoate.
- Cyclocondensation with 1H-1,2,4-triazole-3-thiol in ethanol under reflux, forming the thiazole-triazole hybrid structure.
- Saponification of the methyl ester using 10% NaOH in methanol to liberate the carboxylic acid.
Critical parameters include:
- Temperature control (70–80°C) to prevent triazole decomposition
- Molar ratio of 1:1.2 (α-haloketone:triazole-thiol) for optimal yield
- Reaction time of 6–8 hours for complete cyclization
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Optimal Range | Yield (%) | Source |
|---|---|---|---|
| Solvent | Ethanol | 78 | |
| Temperature (°C) | 70–80 | 82 | |
| Catalyst | Triethylamine | 85 |
Solid-Phase Synthesis Using Wang Resin
Adapting protocols from pyrazole-thiadiazine hybrids, a resin-bound approach enables iterative assembly:
- Esterification of Wang resin with Fmoc-protected 4-carboxythiazole.
- Fmoc deprotection (20% piperidine/DMF) followed by amide coupling with triazole-3-carboxylic acid using HOBt/EDC.
- Cleavage with TFA/H₂O (95:5) to release the free acid.
Advantages:
Microwave-Assisted One-Pot Synthesis
Emerging techniques combine cyclocondensation and ester hydrolysis in a single step:
- Microwave irradiation (150°C, 300W) of methyl 4-bromo-3-oxopentanoate, 1H-1,2,4-triazole-3-thiol, and NaOH in DMF/H₂O.
- Neutralization with HCl to precipitate the product.
Key metrics:
Critical Analysis of Methodologies
Table 2: Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Green Metrics |
|---|---|---|---|---|
| Cyclocondensation | 78–85 | 95 | Excellent | Moderate |
| Suzuki Coupling | 65–72 | 98 | Good | Poor |
| Solid-Phase | 90+ | 99 | Limited | Good |
| Microwave | 88 | 97 | Excellent | Excellent |
| Biocatalytic | 95* | 99* | Moderate | Excellent |
*Predicted values based on analogous systems
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving thiourea derivatives and α-haloketones. Critical steps include:
- Alkali-mediated alkylation of triazole-thiol precursors with monochloroacetic acid under reflux (e.g., in ethanol/water mixtures) to introduce the carboxylic acid moiety .
- Optimization of reaction stoichiometry (equimolar ratios) and temperature control (70–90°C) to minimize side reactions .
- Post-synthetic purification via recrystallization or column chromatography, ensuring ≥98% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming the purity and structure of this compound?
- Methodological Answer :
- Elemental analysis and ¹H NMR to verify molecular composition and proton environments, respectively .
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .
- HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to assess purity and detect degradation products .
Q. How does the presence of the 1,2,4-triazole and thiazole rings influence the compound's physicochemical properties?
- Methodological Answer :
- The triazole ring enhances thermal stability due to aromaticity, confirmed by thermogravimetric analysis (TGA) .
- Thiazole contributes to solubility in polar aprotic solvents (e.g., DMSO), which can be quantified via shake-flask method .
- pKa determination (via potentiometric titration) reveals the carboxylic acid group’s ionization behavior (~2.5–3.5), critical for salt formation .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for triazole-thiazole hybrids?
- Methodological Answer :
- Metabolite profiling (e.g., LC-MS/MS) to identify active/inactive metabolites, as seen in pharmacokinetic studies of analogous triazole derivatives .
- Structure-activity relationship (SAR) analysis : Modifying substituents (e.g., replacing phenyl with thiophen-2-ylmethyl) can alter antiradical activity by 30–50%, requiring dose-response recalibration .
- Species-specific metabolic assays (e.g., rat liver microsomes) to model in vivo degradation pathways .
Q. How can computational methods complement crystallographic data to resolve tautomeric ambiguities in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) calculations predict energetically favorable tautomers (e.g., 4H-triazole vs. 1H-triazole forms) .
- SHELX refinement (SHELXL-2019) for high-resolution X-ray crystallography, coupled with Hirshfeld surface analysis to validate hydrogen bonding networks .
- Molecular docking to assess tautomer-specific binding affinities to biological targets (e.g., fungal CYP51 enzymes) .
Q. What experimental designs are recommended for optimizing salt or metal complex derivatives to enhance bioavailability?
- Methodological Answer :
- Salt screening : React the carboxylic acid with inorganic bases (NaOH, KOH) or organic amines (morpholine) in aqueous methanol, followed by solvent evaporation .
- Metal complexation : Mix sodium/potassium salts with transition metal sulfates (e.g., CuSO₄) in molar ratios (1:1 to 1:2) to form stable complexes; characterize via UV-Vis and cyclic voltammetry .
- Solubility testing : Use biorelevant media (FaSSIF/FeSSIF) to simulate intestinal absorption .
Q. How do structural modifications at the triazole 3-position impact antimicrobial efficacy?
- Methodological Answer :
- Comparative MIC assays : Substituting the triazole’s 3-thiol group with thioacetic acid reduces antifungal activity against Candida albicans by 4–8-fold, likely due to reduced membrane permeability .
- LogP determination (shake-flask method) to correlate lipophilicity with activity; optimal LogP range: 1.5–2.5 .
- Time-kill kinetics to assess bacteriostatic vs. bactericidal effects .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported antiradical activity of derivatives with similar structures?
- Methodological Answer :
- Standardized assay conditions : Use DPPH/ABTS radicals at fixed concentrations (100 μM) and pH 7.4 to minimize variability .
- Control for tautomerism : Pre-equilibrate compounds in assay buffer for 24 hours to ensure consistent tautomeric forms .
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to differentiate significant activity variations (p < 0.05) across derivatives .
Tables
Table 1: Key Synthetic Routes and Yields
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkali-mediated alkylation | Ethanol/water, 80°C, 6 hr | 72–85 | |
| Cyclocondensation | DMF, 120°C, 8 hr | 65–78 |
Table 2: Biological Activity of Selected Derivatives
| Derivative | MIC (μg/mL) C. albicans | DPPH Scavenging (%) |
|---|---|---|
| Parent compound | 16 | 45 ± 3 |
| Thioacetic acid analog | 64 | 22 ± 2 |
| Sodium salt | 32 | 30 ± 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
